molecular formula C25H27FN4O2S B3401787 N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1040683-77-9

N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

Cat. No.: B3401787
CAS No.: 1040683-77-9
M. Wt: 466.6 g/mol
InChI Key: GOXSGFXPOPDMBF-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, affecting various biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O2S/c1-5-20-28-23-22-17(26)9-8-10-19(22)33-24(23)25(32)30(20)14-21(31)27-18-12-11-16(13-15(18)4)29(6-2)7-3/h8-13H,5-7,14H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXSGFXPOPDMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=C(C=C3)N(CC)CC)C)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

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